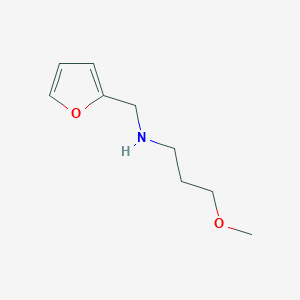

N-(2-Furylmethyl)-3-methoxypropan-1-amine

CAS No.: 932267-74-8

Cat. No.: VC3952005

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932267-74-8 |

|---|---|

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-3-methoxypropan-1-amine |

| Standard InChI | InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 |

| Standard InChI Key | NJEHMJMQTGYMLV-UHFFFAOYSA-N |

| SMILES | COCCCNCC1=CC=CO1 |

| Canonical SMILES | COCCCNCC1=CC=CO1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Furylmethyl)-3-methoxypropan-1-amine features a primary amine group connected to a three-carbon chain terminated by a methoxy group () and a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, introduces aromaticity and potential hydrogen-bonding interactions. Key structural identifiers include:

Physicochemical Characteristics

While experimental data on physical properties (e.g., melting point, boiling point) remain limited in public databases, computational and inferred properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.22 g/mol | |

| Solubility (Predicted) | Low in water; soluble in organic solvents | |

| LogP (Octanol-Water) | ~1.2 (Moderate lipophilicity) | Estimated |

The methoxy group enhances solubility in polar aprotic solvents, while the furan ring contributes to π-π stacking interactions in hydrophobic environments .

Synthesis Methods and Industrial Production

Catalytic Amination of 3-Methoxypropanol

A patented method (CN101328129A) describes the synthesis of 3-methoxypropylamine derivatives via vapor-phase catalytic amination :

-

Reactants: 3-Methoxypropanol, ammonia, and hydrogen.

-

Catalyst: -diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%) .

-

Conditions:

This continuous process achieves high conversion rates (>80%) and minimizes byproducts like bis-(3-methoxypropyl)amine .

Alternative Routes

-

Reductive Amination: Reaction of furfurylamine with 3-methoxypropanal in the presence of or .

-

Nucleophilic Substitution: Alkylation of 3-methoxypropylamine with 2-(chloromethyl)furan .

Applications in Research and Industry

Pharmacological Research

N-(2-Furylmethyl)-3-methoxypropan-1-amine serves as a building block in drug discovery:

-

MAO-B Inhibitors: Structural analogs (e.g., F2MPA) exhibit monoamine oxidase-B inhibition, suggesting potential in neurodegenerative disease research .

-

FFA3 Receptor Modulators: Furyl-containing compounds are explored as allosteric modulators of Free Fatty Acid Receptor 3 (FFA3/GPR41), a target for metabolic and inflammatory disorders .

Agrochemical Intermediates

The compound’s furan moiety is analogous to dinotefuran (a neonicotinoid insecticide), implicating its utility in synthesizing novel pesticides .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume